2-溴-1-(3,5-二氯苯基)乙酮

描述

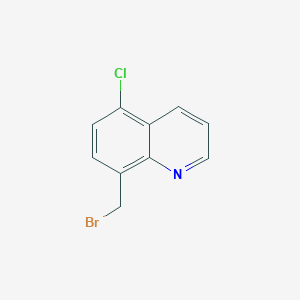

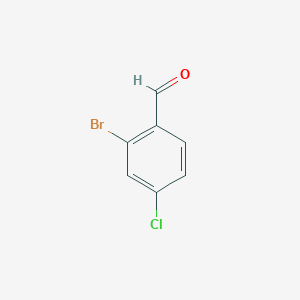

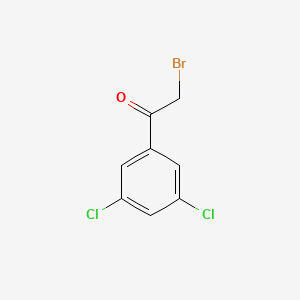

2-Bromo-1-(3,5-dichlorophenyl)ethanone, also known as 2-bromo-1-(3,5-dichlorophenyl)ethanone, is an organic compound with a molecular formula C8H5BrCl2O. It is a colorless, crystalline solid with a slight odor and is soluble in water. This compound is used in a variety of scientific and industrial applications, such as in pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of other compounds, such as 2-bromo-4-chlorophenol and 2-bromo-3-chlorophenol.

科学研究应用

卤代酮的合成

2-溴-1-(3,5-二氯苯基)乙酮是卤代酮合成中的关键中间体。这些化合物在各种化学反应中至关重要,包括亲核取代反应。例如,对咪唑与2-溴-1-芳基乙酮(包括类似于2-溴-1-(3,5-二氯苯基)乙酮的衍生物)的反应进行了计算研究,以了解它们的反应机制和在合成化学中的潜在应用(Erdogan & Erdoğan, 2019)。

手性合成

该化合物还用于手性分子的对映选择性合成,这对于药物和农药的开发至关重要。一项研究展示了从类似溴-氯苯基酮出发合成对映纯的1-(5-溴-2-氯苯基)-1-(4-乙氧苯基)乙烷,展示了这类化合物在创造具有高对映纯度的手性分子中的实用性(Zhang et al., 2014)。

生物转化研究

关于涉及卤代酮的生物转化过程的研究,类似于2-溴-1-(3,5-二氯苯基)乙酮,显示了微生物合成手性中间体的潜力。一项涉及Acinetobacter sp.对相关氯-二氯苯基乙酮进行生物催化的研究实现了高立体选择性,展示了该化合物在生产用于抗真菌剂的手性中间体中的作用(Miao et al., 2019)。

分子识别研究

在分子识别研究中,类似于2-溴-1-(3,5-二氯苯基)乙酮的结构化合物已被用于合成和分析超分子组装体。这些研究提供了关于分子之间相互作用的见解,并可能导致新材料和传感器的开发(Varughese & Pedireddi, 2006)。

安全和危害

The safety information for “2-Bromo-1-(3,5-dichlorophenyl)ethanone” includes several hazard statements: H317, H319 . Precautionary statements include P280, P305, P338, P351 . It’s important to handle this compound with appropriate safety measures, including wearing suitable gloves/gauntlets, eye protection, and protective clothing .

属性

IUPAC Name |

2-bromo-1-(3,5-dichlorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrCl2O/c9-4-8(12)5-1-6(10)3-7(11)2-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVDAJLDRUMPXDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20504671 | |

| Record name | 2-Bromo-1-(3,5-dichlorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20504671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53631-13-3 | |

| Record name | 2-Bromo-1-(3,5-dichlorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20504671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。